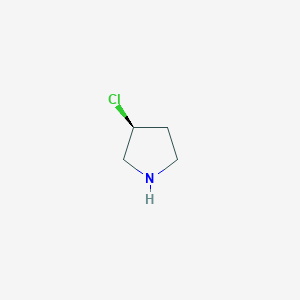

(S)-3-Chloropyrrolidine

Vue d'ensemble

Description

(S)-3-Chloropyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorine atom attached to the third carbon of the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloropyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the asymmetric synthesis starting from (S)-proline. The process involves the conversion of (S)-proline to this compound through a series of steps including protection, chlorination, and deprotection.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic processes that ensure high yield and enantiomeric purity. The use of chiral catalysts and specific reaction conditions, such as controlled temperature and pressure, are crucial to obtain the desired product efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Chloropyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction Reactions: Reduction of this compound can lead to the formation of pyrrolidine or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced pyrrolidine derivatives.

Applications De Recherche Scientifique

(S)-3-Chloropyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of (S)-3-Chloropyrrolidine involves its interaction with specific molecular targets. The chlorine atom and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparaison Avec Des Composés Similaires

®-3-Chloropyrrolidine: The enantiomer of (S)-3-Chloropyrrolidine, with different stereochemistry.

3-Bromopyrrolidine: Similar structure with a bromine atom instead of chlorine.

3-Fluoropyrrolidine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a precursor in the development of chiral drugs and other specialized compounds.

Activité Biologique

(S)-3-Chloropyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant research findings and data tables.

This compound is characterized by its molecular formula and a molecular weight of 103.56 g/mol. The compound features a chlorinated pyrrolidine ring, which contributes to its biological activity. The synthesis of this compound typically involves the chlorination of pyrrolidine derivatives or the use of chiral pool synthesis methods.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a building block in drug development and its interactions with biological targets.

Antiproliferative Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that derivatives containing the this compound moiety demonstrate enhanced activity compared to their non-chlorinated counterparts. The growth inhibition concentration (GI50) values for these compounds indicate their potency in inhibiting cancer cell proliferation.

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound Derivative A | 5.2 | MCF-7 |

| This compound Derivative B | 3.8 | HeLa |

| Control Compound | 15.0 | MCF-7 |

The mechanism by which this compound exerts its biological effects is thought to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies utilizing techniques such as flow cytometry and Western blotting have demonstrated that compounds derived from this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.

Case Studies

- Study on Dipeptidyl Peptidase IV Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. The most potent derivative exhibited an IC50 value of 2.5 µM, indicating strong potential for therapeutic applications in managing diabetes .

- Antitrypanosomal Activity : Another significant investigation focused on the antitrypanosomal properties of compounds containing this compound. These compounds were tested against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting their potential as novel treatments for these diseases .

Propriétés

IUPAC Name |

(3S)-3-chloropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYCJOGGRXQIY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648699 | |

| Record name | (3S)-3-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289585-22-3 | |

| Record name | (3S)-3-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.